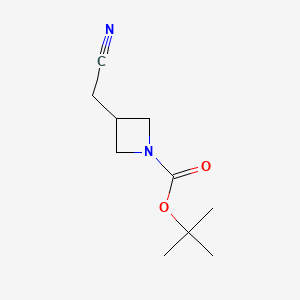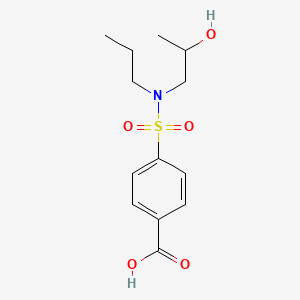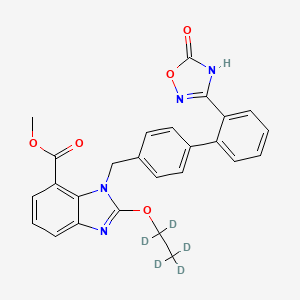
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester: is a labeled analogue of rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester, which is a protected metabolite of Tolterodine. This compound is often used in metabolic research, environmental studies, and clinical diagnostics due to its stable isotope labeling.
Preparation Methods
The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester involves several steps, including the protection of functional groups and the introduction of deuterium atoms. The reaction conditions typically involve the use of solvents such as dichloromethane, dimethyl sulfoxide, and methanol. The compound is synthesized through a series of reactions that include the formation of intermediate compounds, followed by purification and characterization.
Chemical Reactions Analysis
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is widely used in scientific research, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics and imaging.
Industry: It is used in the production of various chemical compounds and in environmental studies.
Mechanism of Action
The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. Similar compounds include:
rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester: The unlabeled analogue of the compound.
Tolterodine: The parent compound from which the metabolite is derived.
Other isotope-labeled analogues: Compounds labeled with different isotopes for specific research purposes.
Properties
IUPAC Name |
methyl 3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)21-12-11-17(15-7-5-4-6-8-15)18-13-16(20(23)24-3)9-10-19(18)22/h4-10,13-14,17,21-22H,11-12H2,1-3H3/i1D3,2D3,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUSHZWMYUKKK-HSNISVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)




![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)





